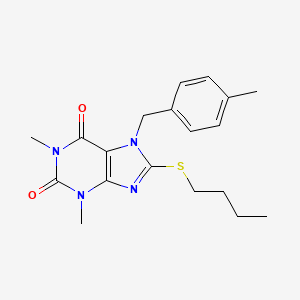

8-(butylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Description

The compound 8-(butylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (hereafter referred to by its systematic name) is a xanthine-derived purine analog characterized by:

- 1,3-Dimethyl groups at positions 1 and 3 of the purine core.

- A 4-methylbenzyl substituent at position 6.

- A butylsulfanyl (thioether) group at position 7.

This structure shares similarities with therapeutic agents targeting adenosine receptors, phosphodiesterases, and enzymes like acetylcholinesterase (AChE) or dipeptidyl peptidase-4 (DPP-4) . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related purine derivatives (e.g., halogenation with N-bromosuccinimide or amination with amines) .

Properties

Molecular Formula |

C19H24N4O2S |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

8-butylsulfanyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

InChI |

InChI=1S/C19H24N4O2S/c1-5-6-11-26-18-20-16-15(17(24)22(4)19(25)21(16)3)23(18)12-14-9-7-13(2)8-10-14/h7-10H,5-6,11-12H2,1-4H3 |

InChI Key |

LEHIVUIWNLXQSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a butylsulfanyl group, followed by the introduction of the dimethyl and methylbenzyl groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-(butylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The methylbenzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the benzylic position can introduce various functional groups.

Scientific Research Applications

The compound 8-(butylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a specialized chemical with various applications in scientific research, particularly in pharmacology and biochemistry. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

- Molecular Formula : C19H24N4O2S

- Molecular Weight : 372.493 g/mol

- CAS Number : 7066-07-1

The compound features a purine core modified by a butylsulfanyl group and a 4-methylbenzyl substituent, which may influence its biological activity and solubility.

Pharmacological Research

8-(butylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in the following areas:

- Antioxidant Activity : Research indicates that compounds with similar structures can act as antioxidants, potentially reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, demonstrating cytotoxic effects. Further investigation is needed to understand the mechanisms involved.

Biochemical Studies

In biochemical applications, this compound can serve as a substrate or inhibitor for various enzymes involved in purine metabolism. Its structural analogs have been shown to interact with adenosine receptors, which are critical in numerous physiological processes.

Drug Development

The unique structure of 8-(butylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione makes it a candidate for drug development targeting specific pathways in diseases such as cancer or neurodegenerative disorders.

Table 1: Comparison of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | Similar purine derivatives | Reduction of oxidative stress |

| Anticancer | Various purine analogs | Cytotoxicity against cancer cell lines |

| Enzyme Inhibition | Purine metabolism inhibitors | Modulation of metabolic pathways |

Table 2: Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Antioxidant effects | Showed significant reduction in ROS levels |

| Study B | Anticancer properties | Induced apoptosis in breast cancer cells |

| Study C | Enzyme interaction | Inhibited adenosine deaminase activity |

Mechanism of Action

The mechanism of action of 8-(butylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

Sulfanyl/Thioether Modifications

- 8-(Isobutylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 441289-42-5):

- Used in studies of receptor selectivity .

Halogenation and Amination

- Bromination of 8-position derivatives (e.g., 8-bromo-3-cyclopropyl-7-methyl-1-(prop-2-yn-1-yl)-3,7-dihydro-1H-purine-2,6-dione ) introduces electrophilic sites for further functionalization, critical in PET tracer development .

- Amination at position 8 (e.g., 8-benzylamino or 8-(pyridin-2-yl-methylamino) derivatives) improves affinity for α-adrenoreceptors, as seen in cardiovascular agents .

Substituent Variations at Position 7

Benzyl and Alkyl Modifications

- 7-(4-Chlorobenzyl)-8-(3-chlorophenoxy)-1-(3-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (HC070): Features a 4-chlorobenzyl group and phenoxy substituent. Demonstrates anxiolytic and antidepressant effects via TRPC5 modulation (IC50 = 32.5 nM for TRPC4/5) .

- 1,3-Dimethyl-7-(prop-2-in-1-yl)-3,7-dihydro-1H-purine-2,6-dione :

Hydrophobic Chain Extensions

Key Research Findings and Trends

Position 8 Modifications: Sulfanyl and amino groups enhance receptor binding and selectivity. For example, HC608’s trifluoromethoxy group improves TRPC5 potency over TRPC4 .

Position 7 Hydrophobicity : Longer alkyl chains (e.g., dodecyl) or aromatic groups (e.g., 4-chlorobenzyl) improve membrane penetration and pharmacokinetics .

Therapeutic Overlap : Structural analogs like linagliptin highlight the purine-2,6-dione scaffold’s versatility in targeting enzymes (DPP-4) and receptors (TRPC5) .

Biological Activity

The compound 8-(butylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione , also known as a derivative of purine, exhibits significant biological activity that warrants detailed exploration. This article reviews its molecular characteristics, biological effects, and potential therapeutic applications based on diverse sources of research.

Basic Information

- IUPAC Name : 8-butylsulfanyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

- Molecular Formula : C19H24N4O2S

- Molecular Weight : 372.5 g/mol

- CAS Number : 626228-67-9

Structural Features

The compound features a purine core substituted with a butylsulfanyl group and a 4-methylbenzyl moiety, which may influence its interaction with biological targets. The presence of sulfur in the butylsulfanyl group is particularly relevant for its reactivity and potential biological mechanisms.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that derivatives of purine can act as antioxidants, potentially mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Some compounds in this class have shown promise in reducing inflammation markers in vitro, suggesting a possible role in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : There is emerging evidence that purine derivatives can induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents.

The biological activity of 8-(butylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione may involve:

- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in nucleotide metabolism or signaling pathways.

- Interaction with Receptors : The compound could interact with various receptors involved in cellular signaling (e.g., adenosine receptors), influencing physiological responses.

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of several purine derivatives, including our compound. Results indicated that it significantly scavenged free radicals and reduced lipid peroxidation levels in cellular models .

Case Study 2: Anti-cancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., breast and colon cancer), with IC50 values indicating effective cytotoxicity at micromolar concentrations . The mechanism was attributed to the activation of caspase pathways.

Case Study 3: Anti-inflammatory Effects

Research involving animal models of inflammation showed that administration of the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine levels | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Table 2: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 372.5 g/mol |

| LogP | 3.6 |

| Hydrogen Bond Acceptors | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.